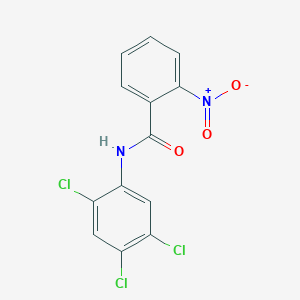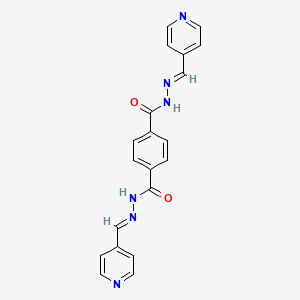![molecular formula C16H9Cl2N3 B5580312 1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5580312.png)
1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C16H9Cl2N3 and its molecular weight is 314.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0173527 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Insights
The study of crystal structures of isomeric compounds related to 1-(2,6-dichlorophenyl)[1,2,4]triazolo[4,3-a]quinoline reveals significant supramolecular arrangements through C-H⋯X, C-X⋯π, and π⋯π interactions, highlighting cage-type dimers and π(quinoline)⋯π(quinoline) interactions. These structural motifs are crucial for understanding the physical and chemical properties of such compounds (de Souza et al., 2015).
Anticancer Activity
Several derivatives of this compound have been synthesized and evaluated for their anticancer activity. For instance, urea derivatives have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential as anticancer agents (Reddy et al., 2015).
Antimicrobial Applications
Compounds incorporating the this compound scaffold have been synthesized and tested for antimicrobial and antifungal activities. Specific derivatives have shown potent antibacterial activity, suggesting their usefulness in developing new antimicrobial agents (Badran et al., 2003).
Synthetic Methodologies
Research into the synthesis of novel derivatives, including exploring reactions with chlorocarboxylic acid chlorides, contributes to expanding the chemical diversity and potential applications of these compounds. This work facilitates the development of new molecules with desirable biological activities (Chernyshev et al., 2014).
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-11-5-3-6-12(18)15(11)16-20-19-14-9-8-10-4-1-2-7-13(10)21(14)16/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMPCEBFZRISNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5580230.png)
![ethyl (2-{[(2-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5580234.png)
![3-methyl-1-[(3-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5580238.png)
![3-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5580240.png)
![(3aS,6aS)-5-[2-(3-fluoro-4-methylbenzyl)benzoyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5580249.png)
![2-{[5-(acetylamino)-4,6-dihydroxy-2-pyrimidinyl]thio}-N,N-diethylacetamide](/img/structure/B5580257.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5580265.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-5-fluoro-2-methylbenzenesulfonamide](/img/structure/B5580266.png)
![2-(4-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5580269.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5580279.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5580316.png)
![N-methyl-4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5580324.png)
